

Comparative Crystallographic Analysis of 2-Substituted 2,3-Dihydro-1H-indene Derivatives

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Compound of Interest

Compound Name: 2-(Bromomethyl)-2,3-dihydro-1H-indene

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A guide for researchers, scientists, and drug development professionals on the structural insights from X-ray crystallography of 2,3-dihydro-1H-indene derivatives. This guide focuses on a comparative analysis of 2-benzylidene-2,3-dihydro-1H-inden-1-one compounds as illustrative examples, in the absence of published crystallographic data for **2-(bromomethyl)-2,3-dihydro-1H-indene** derivatives.

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The precise three-dimensional arrangement of substituents on this fused ring system is critical for target engagement and pharmacological activity. X-ray crystallography provides the definitive method for elucidating these solid-state structures, offering invaluable data on conformation, bond lengths, and angles. This guide presents a comparative overview of the crystallographic parameters of several 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, highlighting the influence of substituent changes on their crystal packing and molecular geometry.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for a selection of 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives. These compounds serve as valuable surrogates for understanding the structural landscape of 2-substituted indene derivatives.

Table 1: Crystal Data and Structure Refinement for Selected 2-Benzylidene-2,3-dihydro-1H-inden-1-one Derivatives

Compound	(E)-2-(4-(Trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one[1]	(2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one[2]	(E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one[3]	2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one[4]
Formula	C ₁₇ H ₁₁ F ₃ O	C ₁₆ H ₁₁ BrO	C ₂₁ H ₂₁ NO	C ₁₇ H ₁₄ O ₂
Molar Mass (g/mol)	288.26	299.16	303.39	250.28
Crystal System	Monoclinic	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	Pca2 ₁	P2 ₁ /n
a (Å)	15.6546 (13)	6.1359 (5)	31.587 (5)	15.1177 (10)
b (Å)	6.2050 (6)	4.7512 (4)	6.3168 (10)	3.9322 (3)
c (Å)	14.6546 (13)	21.310 (3)	7.8396 (12)	20.7072 (13)
α (°)	90	90	90	90
β (°)	113.774 (2)	96.195 (9)	90	94.615 (6)
γ (°)	90	90	90	90
Volume (Å ³)	1302.7 (2)	617.61 (11)	1564.2 (4)	1226.97 (15)
Z	4	2	4	4
Temperature (K)	100	100	100	100
R-factor (R ₁)	0.046	0.036	0.038	0.049
wR ₂	0.129	0.068	0.103	0.126

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and crystallization of 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives.

General Synthesis of 2-Benzylidene-1-Indanone Derivatives

A common and efficient method for the synthesis of 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation reaction.^{[5][6]}

Procedure:

- To a solution of a substituted 1-indanone (1 equivalent) in ethanol, add the desired substituted benzaldehyde (1 equivalent).
- Add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise to the mixture at room temperature.
- Stir the reaction mixture overnight at room temperature.
- Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (e.g., 1.0 mol/L HCl) to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Ultrasound-Assisted Synthesis

An alternative, more environmentally friendly approach involves the use of ultrasonic irradiation to accelerate the reaction.^{[7][8]}

Procedure:

- In a flask, dissolve o-phthalaldehyde (1.0 equiv), an appropriate acetophenone derivative (1.0 equiv), and sodium hydroxide (2.0 equiv) in ethanol.
- Stir the solution at 0 °C under ultrasonic irradiation (e.g., 200W, 26 kHz) for 30 minutes.^[7]
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, work up the reaction as described in the general synthesis method.

Single Crystal Growth for X-ray Diffraction

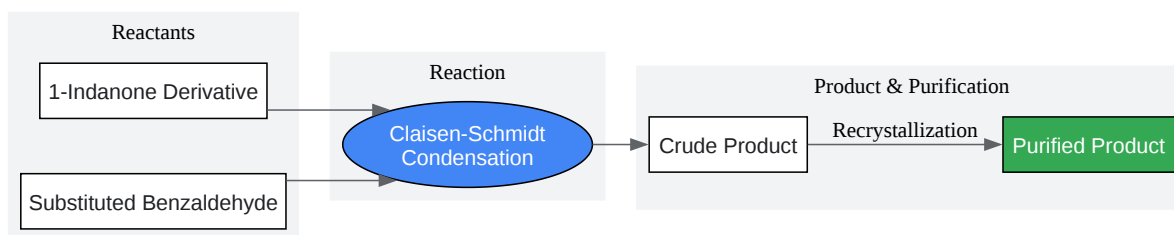
Obtaining high-quality single crystals is a critical step for successful X-ray crystallographic analysis. A general approach for the crystallization of these compounds is slow evaporation.

Procedure:

- Dissolve the purified 2-benzylidene-1-indanone derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to form a saturated or near-saturated solution.
- Filter the solution to remove any particulate matter.
- Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
- Allow the solution to stand undisturbed for several days to weeks until suitable single crystals form.

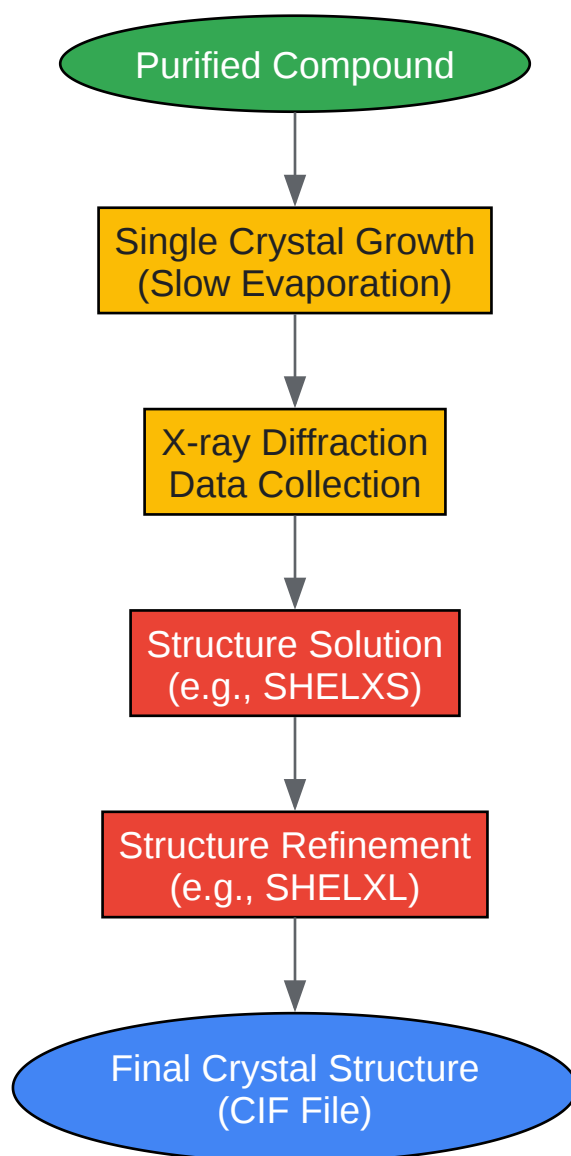
Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and analysis of 2,3-dihydro-1H-indene derivatives.



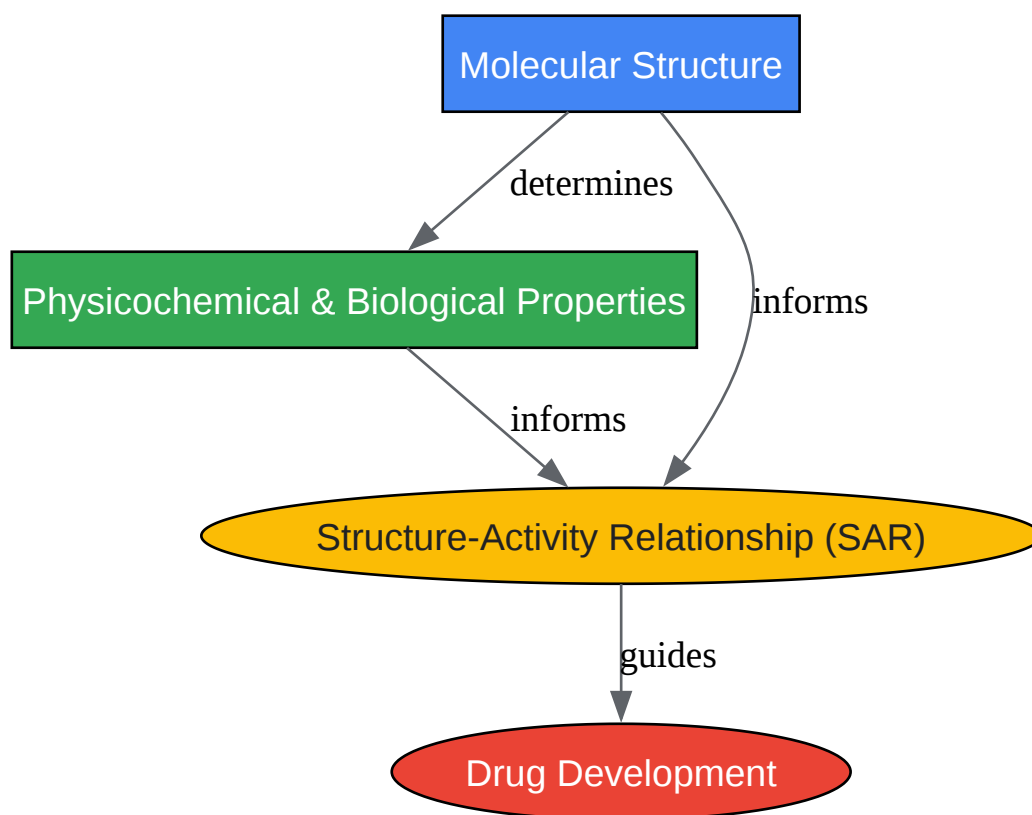
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Caption: Synthetic workflow for 2-benzylidene-1-indanone derivatives.



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Caption: Experimental workflow for X-ray crystallographic analysis.



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Caption: Logical relationship between structure and drug development.

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